N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide

Beschreibung

Structural Overview of N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide

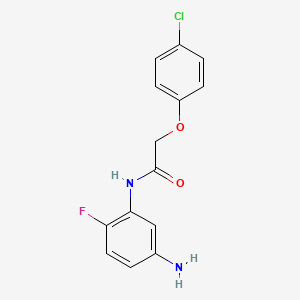

This compound exhibits a complex molecular structure characterized by the molecular formula C₁₄H₁₂ClFN₂O₂ and a molecular weight of 294.71 grams per mole. The compound's architecture features two distinct aromatic ring systems connected through an acetamide linkage, with specific halogen substitution patterns that define its chemical behavior. The primary structural component consists of a 5-amino-2-fluorophenyl moiety attached to an acetamide group, which in turn connects to a 4-chlorophenoxy substituent.

The International Union of Pure and Applied Chemistry systematic name for this compound is N-(5-amino-2-fluorophenyl)-2-(4-chlorophenoxy)acetamide, reflecting the precise positioning of functional groups within the molecular framework. The compound's three-dimensional conformation allows for specific spatial arrangements that influence its reactivity patterns and potential biological interactions. The presence of both electron-withdrawing fluorine and chlorine atoms creates distinct electronic environments within the molecule, affecting the distribution of electron density across the aromatic systems.

The simplified molecular input line entry system representation demonstrates the connectivity pattern: C1=CC(=CC=C1OCC(=O)NC2=C(C=CC(=C2)N)F)Cl. This structural notation reveals the systematic arrangement of atoms and bonds that constitute the compound's molecular backbone. The acetamide functional group serves as the central connecting unit between the two aromatic systems, creating a bridge that allows for conformational flexibility while maintaining structural integrity.

Key structural features include the amino group positioned at the 5-position of the fluorinated phenyl ring, which provides a site for potential hydrogen bonding interactions and influences the compound's solubility characteristics. The fluorine atom at the 2-position of the same aromatic ring creates an electronegative environment that affects the reactivity of nearby functional groups. Similarly, the chlorine substituent on the phenoxy ring contributes to the overall electronic properties of the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂ClFN₂O₂ |

| Molecular Weight | 294.71 g/mol |

| International Chemical Identifier Key | RPFJMTWFBCXJOL-UHFFFAOYSA-N |

| PubChem Compound Identifier | 16791352 |

| Chemical Abstracts Service Registry Number | 954271-66-0 |

Historical Context and Discovery

The development of this compound can be traced to early 21st century pharmaceutical research efforts focused on exploring halogenated acetamide derivatives for potential therapeutic applications. According to PubChem database records, the compound was first created and catalogued on November 13, 2007, representing a relatively recent addition to the chemical literature. The compound's development occurred during a period of intensive research into fluorinated and chlorinated organic molecules, driven by the pharmaceutical industry's recognition of halogen atoms' ability to modulate biological activity and improve drug-like properties.

The synthetic accessibility of this compound became feasible through advances in halogenation chemistry and acetamide formation methodologies that emerged in the late 20th and early 21st centuries. The specific combination of amino, fluoro, and chloro substituents reflects the systematic exploration of structure-activity relationships in medicinal chemistry, where researchers sought to optimize molecular properties through strategic halogen placement and functional group positioning.

Research interest in compounds featuring both fluorine and chlorine substituents intensified during the 2000s as pharmaceutical chemists recognized the unique properties these halogen combinations could impart to organic molecules. The fluorine atom's high electronegativity and small size make it particularly valuable for modulating molecular properties, while chlorine atoms often contribute to enhanced lipophilicity and metabolic stability. The development of this compound exemplifies this systematic approach to molecular design.

The compound's emergence in the scientific literature coincided with broader trends in pharmaceutical research that emphasized the exploration of phenoxyacetamide derivatives as potential therapeutic agents. Related compounds in this chemical class had demonstrated promising biological activities, motivating further investigation into structural variants that might offer improved properties or novel mechanisms of action.

Classification within the Acetamide Family

This compound belongs to the broader class of acetamide derivatives, specifically categorized as a substituted phenoxyacetamide. This classification places the compound within a well-established family of organic molecules characterized by the presence of an acetamide functional group (-CONH-) connected to aromatic systems through various linkage patterns. The phenoxyacetamide subclass is distinguished by the presence of a phenoxy group attached to the acetyl portion of the acetamide structure.

Within the acetamide family, this compound represents a particularly sophisticated example of molecular architecture, combining multiple functional groups and halogen substituents in a single molecular framework. The presence of both amino and halogen substituents on the phenyl rings distinguishes it from simpler acetamide derivatives and places it in the category of highly functionalized organic compounds designed for specific applications.

The compound shares structural similarities with other important acetamide derivatives, including the simpler N-(5-amino-2-fluorophenyl)acetamide, which features the same amino-fluorophenyl substitution pattern but lacks the chlorophenoxy extension. This structural relationship demonstrates the modular approach often employed in synthetic organic chemistry, where basic molecular scaffolds are systematically modified to create libraries of related compounds.

Comparative analysis with related acetamide structures reveals the influence of specific substitution patterns on molecular properties. For example, N-(5-amino-4-chloro-2-fluorophenyl)acetamide represents an isomeric variant where the chlorine atom is positioned differently within the aromatic system. Such structural variations allow researchers to systematically explore the effects of substituent positioning on chemical and biological properties.

The classification of this compound within the phenoxyacetamide subfamily also connects it to other biologically active molecules that share similar structural motifs. The 4-chlorophenoxyacetic acid portion of the molecule is structurally related to known synthetic pesticides and plant hormone analogues, highlighting the versatility of chlorophenoxy-containing compounds in various applications.

| Acetamide Subclass | Key Structural Features | Representative Examples |

|---|---|---|

| Simple Acetamides | Basic acetamide functional group | N-methylacetamide |

| Substituted Phenylacetamides | Aromatic ring directly attached to acetamide | N-phenylacetamide |

| Phenoxyacetamides | Phenoxy group attached to acetyl carbon | Target compound |

| Halogenated Acetamides | Halogen substituents on aromatic rings | Fluorinated variants |

Significance in Organic Chemistry Research

This compound holds particular significance in organic chemistry research due to its complex molecular architecture and the synthetic challenges it presents. The compound serves as an excellent model system for studying the effects of multiple halogen substituents on molecular properties and reactivity patterns. Its structure incorporates several important functional groups that are commonly encountered in pharmaceutical and agrochemical research, making it valuable for fundamental studies in medicinal chemistry.

The compound's significance extends to its role as a synthetic intermediate or building block for more complex molecular structures. The presence of both amino and acetamide functional groups provides multiple sites for further chemical modification, enabling the construction of larger molecular frameworks or the introduction of additional functionality. This versatility makes it particularly valuable in combinatorial chemistry approaches and structure-activity relationship studies.

Research investigations involving this compound and its structural analogues have contributed to the understanding of halogen bonding interactions and their influence on molecular recognition processes. The strategic placement of fluorine and chlorine atoms within the molecular framework provides opportunities to study how these halogens affect intermolecular interactions, conformational preferences, and binding affinities with biological targets.

The compound's structure also makes it relevant to studies of drug metabolism and pharmacokinetics. The combination of aromatic rings, halogen substituents, and amide functionality represents common structural motifs found in pharmaceutical compounds, making this molecule useful for understanding how such structural features influence biological fate and clearance mechanisms.

Furthermore, this compound serves as a representative example of modern synthetic organic chemistry's ability to construct complex, multifunctional molecules with precise control over substituent positioning and stereochemistry. The successful synthesis and characterization of such compounds demonstrate the sophisticated methodologies available to contemporary chemists for creating molecules with tailored properties.

Patent literature indicates that compounds structurally related to this compound have been investigated as potential activating transcription factor 4 inhibitors, suggesting applications in cancer research and therapeutic development. This connection to biomedically relevant research targets highlights the compound's significance beyond purely academic chemical studies.

The compound's inclusion in major chemical databases and its availability from multiple commercial suppliers underscore its recognized importance in the research community. This widespread availability facilitates collaborative research efforts and enables systematic studies across multiple research groups and institutions.

| Research Application | Significance | Key Features |

|---|---|---|

| Halogen Bonding Studies | Model system for multiple halogen interactions | Fluorine and chlorine substituents |

| Synthetic Methodology | Complex target for multi-step synthesis | Multiple functional groups |

| Structure-Activity Relationships | Platform for systematic modification | Modular molecular architecture |

| Pharmaceutical Research | Potential therapeutic applications | Bioactive molecular framework |

Eigenschaften

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-(4-chlorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN2O2/c15-9-1-4-11(5-2-9)20-8-14(19)18-13-7-10(17)3-6-12(13)16/h1-7H,8,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFJMTWFBCXJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NC2=C(C=CC(=C2)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 2-(4-chlorophenoxy)acetyl Intermediate

- Starting Materials: 4-chlorophenol and chloroacetic acid or ethyl chloroacetate.

- Reaction Conditions:

- Alkylation of 4-chlorophenol with chloroacetic acid derivatives in the presence of a base such as potassium carbonate in acetone or another polar aprotic solvent.

- Reflux conditions for 6–8 hours to ensure complete reaction.

- Workup: Removal of solvent, aqueous washing, and recrystallization from ethanol to obtain pure 2-(4-chlorophenoxy)acetic acid or ester intermediate.

Preparation of 5-Amino-2-fluoroaniline

- Commercially available or synthesized via reduction of corresponding nitro-fluorobenzene derivatives under controlled conditions to avoid dehalogenation (e.g., using zinc/copper in ammonium chloride solution).

Coupling Reaction to Form N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide

- Method:

- The acylation of 5-amino-2-fluoroaniline with 2-(4-chlorophenoxy)acetyl chloride or activated ester.

- The acyl chloride is prepared by treating the acid intermediate with thionyl chloride or oxalyl chloride under anhydrous conditions.

- The amine is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran, often with a base like triethylamine to scavenge HCl formed during the reaction.

- The acyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.

- Reaction Time: Typically 2–4 hours at room temperature after addition.

- Workup:

- Quenching with water, extraction with organic solvents, drying over anhydrous sodium sulfate.

- Purification by recrystallization or chromatographic methods (flash chromatography or preparative HPLC).

Alternative Synthetic Routes and Considerations

Reductive Alkylation Approach:

Some analogues of related benzamides have been synthesized via reductive alkylation of anilines with Boc-protected aminoacetaldehyde derivatives, followed by deprotection and acylation steps. This method allows for the introduction of aminoethyl side chains but is more complex and less direct for this specific compound.Avoidance of Dehalogenation:

When aromatic halogens (chlorine, fluorine) are present, catalytic hydrogenation for nitro group reduction is avoided to prevent dehalogenation. Instead, zinc/copper in ammonium chloride aqueous solution is preferred.

Purification and Characterization

-

- Flash chromatography or preparative HPLC is used to achieve high purity.

- Recrystallization from ethanol or other suitable solvents is common.

-

- Thin-layer chromatography (TLC) to monitor reaction progress.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- Melting point determination for purity assessment.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Alkylation | 4-chlorophenol + chloroacetic acid/ester + K₂CO₃, acetone, reflux 6–8 h | Forms 2-(4-chlorophenoxy)acetyl intermediate |

| 2 | Reduction (if needed) | Nitro-fluorobenzene derivative + Zn/Cu, NH₄Cl (aq) | Produces 5-amino-2-fluoroaniline avoiding dehalogenation |

| 3 | Acylation (amide bond formation) | 5-amino-2-fluoroaniline + 2-(4-chlorophenoxy)acetyl chloride + base (Et₃N), DCM, 0–5 °C to RT | Forms target acetamide compound |

| 4 | Purification | Flash chromatography or recrystallization | Ensures high purity for characterization |

Research Findings and Optimization Notes

- The use of zinc/copper in ammonium chloride solution for nitro reduction is critical to maintain halogen integrity on the aromatic ring, which is essential for biological activity.

- Controlled temperature during acylation prevents side reactions such as over-acylation or hydrolysis.

- Purification by HPLC yields compounds suitable for biological testing with high purity (>95%).

- The synthetic route is adaptable for analogues with different halogen substitutions, allowing structure-activity relationship studies.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The fluorine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

This compound has been investigated for its potential therapeutic properties, particularly in the realms of anti-inflammatory and anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and apoptosis. The presence of halogen substituents, such as fluorine and chlorine, enhances its lipophilicity, which facilitates better penetration through cell membranes and increases bioavailability in tumor tissues.

Antimicrobial Activity

Research indicates that N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide exhibits notable antimicrobial properties. A comparative study showed effectiveness against Gram-positive bacteria like Staphylococcus aureus and moderate efficacy against Gram-negative bacteria such as Escherichia coli and fungi like Candida albicans.

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| This compound | Effective | Moderate | Moderate |

| N-(4-chlorophenyl)-2-chloroacetamide | Highly Effective | Less Effective | Moderate |

Biological Research

Biochemical Probes

this compound is being explored as a biochemical probe to study enzyme interactions. Understanding its binding affinity to specific enzymes or receptors is crucial for elucidating its mechanism of action and potential therapeutic applications.

Materials Science

Development of New Materials

The compound is also utilized in the development of new materials with specific properties, such as polymers and coatings. Its unique electronic properties, derived from the combination of fluorine and chlorine atoms, can influence the reactivity and interactions with biological targets, making it valuable in designing advanced materials .

Case Studies

Anticonvulsant Activity

A study synthesized several derivatives related to this compound to evaluate their anticonvulsant activity in animal models. The findings indicated that certain derivatives exhibited significant efficacy against seizures, particularly in models of human partial epilepsy .

| Compound No. | Oral Administration in Rats (30 mg/kg) |

|---|---|

| 13 | 0/4 |

| 20 | 1/4 |

| 22 | 1/4 |

Wirkmechanismus

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Key Structural Variations and Implications

Addition of a 3-methyl group to the phenoxy ring () increases lipophilicity, which may enhance membrane permeability but reduce solubility .

Amide Substituent Modifications: Replacement of the 5-amino-2-fluorophenyl group with a quinazolinone moiety () introduces aromatic heterocyclic features, which are associated with antiviral activity against HCV NS5B . 4-Methoxyphenyl analogs () exhibit antitumor activity, suggesting that electron-donating groups at the amide position may modulate cytotoxicity .

Pharmacological Activities

Antitumor Potential: Derivatives like N-(4-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide () showed IC₅₀ values <10 μM against HCT-116 and MCF-7 cell lines, highlighting the role of methoxy groups in enhancing activity . The target compound’s 5-amino-2-fluorophenyl group may confer selectivity for kinase or protease targets, though specific data are lacking .

Antibacterial and Enzymatic Inhibition: N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides () demonstrated potent antibacterial activity against S. aureus and K. pneumoniae, with compound 7o outperforming ciprofloxacin .

Antiviral Applications: Quinazolinone-linked 4-chlorophenoxy acetamides () were designed as HCV NS5B inhibitors, with 7b showing favorable binding in molecular docking studies .

Biologische Aktivität

N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

The synthesis of this compound typically involves the reaction of 5-amino-2-fluoroaniline with 4-chlorophenol via chloroacetyl chloride in the presence of a base such as triethylamine. The reaction can be summarized as follows:

- Formation of Intermediate : 4-Chlorophenol reacts with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride.

- Coupling Reaction : The intermediate is then coupled with 5-amino-2-fluoroaniline to yield the final product.

Chemical Structure

The compound features several functional groups:

- Amino group : Contributes to its reactivity and potential biological activity.

- Fluoro and chloro substituents : These halogen groups can enhance lipophilicity and influence interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In studies involving various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated effective inhibition, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) suggests that the presence of halogenated phenyl groups enhances its efficacy by improving membrane permeability, allowing the compound to penetrate bacterial cells more effectively .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Methicillin-resistant S. aureus (MRSA) | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Candida albicans | 30 µg/mL |

Anticancer Properties

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound appears to modulate key signaling pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent .

Case Study: Anticancer Activity Evaluation

In a study evaluating various derivatives for cytotoxicity, this compound exhibited significant growth inhibition with an IC50 value of approximately 18 µM against A549 cell lines, indicating its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.

- Signal Pathway Modulation : It has been shown to modulate pathways related to inflammation and apoptosis, which are crucial in both antimicrobial action and cancer therapy.

Q & A

Q. What are the standard synthetic protocols for preparing N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)-acetamide?

Answer: The synthesis typically involves coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) as a solvent. Key steps include:

- Reacting 1,2-diaminobenzene derivatives with 2-(4-chlorophenoxy)acetic acid under controlled temperatures (0–30°C).

- Monitoring reaction progress via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3, v:v) as the mobile phase.

- Purification through acid-base workup (e.g., HCl and NaHCO₃ washes) and drying over anhydrous sodium sulfate .

Q. How is the compound characterized spectroscopically to confirm its structure?

Answer: A combination of analytical techniques is employed:

- ¹H/¹³C NMR : To confirm proton and carbon environments (e.g., aromatic protons at δ 6.8–7.4 ppm and amide NH signals near δ 10 ppm in DMSO-d₆).

- Mass spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) and fragmentation patterns.

- Elemental analysis : To validate purity (results within ±0.5% of theoretical values).

- Single-crystal X-ray diffraction : For definitive 3D structural confirmation, though this requires high-quality crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Answer: Optimization strategies include:

- Temperature control : Maintaining reactions at 0–5°C during reagent addition to minimize side reactions.

- Stoichiometry adjustments : Balancing equivalents of coupling agents (e.g., TBTU) and substrates to reduce unreacted intermediates.

- Solvent selection : Using polar aprotic solvents like DCM or DMF to enhance solubility and reaction efficiency.

- Real-time monitoring : Employing TLC or HPLC to track reaction progress and terminate at optimal conversion .

Q. What crystallographic methods are used to determine molecular conformation and intermolecular interactions?

Answer:

- X-ray diffraction : Single crystals are analyzed using programs like SHELXL for refinement. Key parameters include bond angles, dihedral angles (e.g., between aromatic rings and acetamide groups), and hydrogen-bonding networks.

- Hydrogen bonding analysis : Intramolecular interactions (e.g., C–H···O) and intermolecular packing (e.g., N–H···O) are mapped to explain stability and crystal lattice formation.

- Software tools : SHELX suite for structure solution and refinement, with validation via R-factor convergence (e.g., R < 0.05) .

Q. How can researchers resolve contradictions in spectral data during characterization?

Answer:

- Cross-validation : Compare NMR, MS, and elemental analysis data to identify inconsistencies (e.g., unexpected peaks due to impurities).

- Dynamic NMR experiments : To detect rotational barriers or tautomerism in amide groups.

- Recrystallization : Purify the compound to remove byproducts and repeat spectroscopy.

- Computational modeling : Use DFT calculations to predict NMR chemical shifts or IR spectra for comparison with experimental data .

Q. What strategies are employed to evaluate biological activity in derivatives of this compound?

Answer:

- In vitro assays : Test derivatives against target enzymes (e.g., HCV NS5B polymerase) using IC₅₀ determination via fluorescence-based or radiometric assays.

- Structure-activity relationship (SAR) : Modify substituents (e.g., halogen placement, phenoxy groups) to correlate structural changes with potency.

- Thermodynamic solubility studies : Assess bioavailability using HPLC or UV-Vis spectroscopy in buffer systems.

- Cytotoxicity screening : Use cell lines (e.g., HepG2) to evaluate selectivity and therapeutic indices .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.